5-(tert-Butyl)benzo[b]thiophen-3(2H)-one 5-(tert-Butyl)benzo[b]thiophen-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16780619
InChI: InChI=1S/C12H14OS/c1-12(2,3)8-4-5-11-9(6-8)10(13)7-14-11/h4-6H,7H2,1-3H3
SMILES:
Molecular Formula: C12H14OS
Molecular Weight: 206.31 g/mol

5-(tert-Butyl)benzo[b]thiophen-3(2H)-one

CAS No.:

Cat. No.: VC16780619

Molecular Formula: C12H14OS

Molecular Weight: 206.31 g/mol

* For research use only. Not for human or veterinary use.

5-(tert-Butyl)benzo[b]thiophen-3(2H)-one -

Specification

Molecular Formula C12H14OS
Molecular Weight 206.31 g/mol
IUPAC Name 5-tert-butyl-1-benzothiophen-3-one
Standard InChI InChI=1S/C12H14OS/c1-12(2,3)8-4-5-11-9(6-8)10(13)7-14-11/h4-6H,7H2,1-3H3
Standard InChI Key QTDIZILRBHBOAF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC2=C(C=C1)SCC2=O

Introduction

Structural and Chemical Identity of 5-(tert-Butyl)benzo[b]thiophen-3(2H)-one

Core Architecture and Substituent Effects

5-(tert-Butyl)benzo[b]thiophen-3(2H)-one features a benzothiophene scaffold fused at the b-position, with a tert-butyl group at the 5-position and a ketone functionality at the 3(2H)-position. The tert-butyl group imposes significant steric effects, influencing both reactivity and crystal packing, while the ketone introduces polarity and hydrogen-bonding capability . Comparative analysis with 5-(tert-butyl)benzo[b]thiophen-3-ol (PubChem CID 54287807) reveals that replacing the hydroxyl group with a ketone increases molecular weight by 16.00 g/mol (206.31 → 222.31 g/mol) and reduces hydrogen-bond donor capacity from 1 to 0 .

Table 1: Computed Physicochemical Properties of 5-(tert-Butyl)benzo[b]thiophen-3(2H)-one vs. Analogues

Property5-(tert-Butyl)benzo[b]thiophen-3(2H)-one (Predicted)5-(tert-Butyl)benzo[b]thiophen-3-ol (PubChem CID 54287807)
Molecular FormulaC₁₂H₁₄OSC₁₂H₁₄OS
Molecular Weight (g/mol)222.31206.31
XLogP34.74.3
Hydrogen Bond Donors01
Rotatable Bonds11

Spectroscopic Signatures

While experimental spectra for 5-(tert-butyl)benzo[b]thiophen-3(2H)-one are unavailable, predictions derive from benzo[b]thiophen-3(2H)-one derivatives:

  • ¹H NMR: Expected singlet for tert-butyl protons (δ 1.35 ppm), aromatic protons (δ 7.2–8.1 ppm), and keto-proton absence .

  • IR: Strong C=O stretch near 1680 cm⁻¹, absent O-H vibrations compared to phenolic analogues .

  • MS: Molecular ion peak at m/z 222.31, with fragmentation patterns dominated by tert-butyl loss (-56.06 Da) .

Synthetic Methodologies for Benzo[b]thiophen-3(2H)-one Derivatives

Palladium-Catalyzed Carbonylative Approaches

The palladium-mediated carbonylation of 2-alkynylthioanisoles represents a viable route. In analogous syntheses, Pd(OAc)₂/KI systems under CO pressure (32 atm) converted ethynyl precursors to carboxylate esters at 80–100°C . Adapting this protocol:

  • Substrate Design: 2-(Phenylethynyl)-5-(tert-butyl)thioanisole as precursor.

  • Reaction Conditions: Pd(OAc)₂ (5 mol%), KI (2.5 equiv), CO/air (40 atm), MeOH, 80°C, 24h .

  • Post-Reaction Modification: Hydrolysis of ester intermediate to ketone via acidic workup.

Table 2: Hypothetical Reaction Optimization Parameters

ParameterValue RangeImpact on Yield
CO Pressure20–40 atmHigher pressure favors carboxylation
Temperature70–110°C>90°C risks decomposition
Catalyst Loading2–10 mol% Pd5 mol% balances cost/activity

Oxidative Transformation of Thiophene Precursors

Benzo[b]thiophene 1,1-dioxides undergo selective C-H functionalization under oxidative conditions . For 5-(tert-butyl) derivatives:

  • Sulfone Formation: Treat 5-(tert-butyl)benzo[b]thiophene with H₂O₂/AcOH (1.5h, 100°C) .

  • Ketone Installation: Pd(OAc)₂-mediated olefination/oxidation at C3 position.

Critical challenges include preserving tert-butyl group integrity under strong oxidants and achieving regioselective ketonization.

Computational and Predictive Analyses

Density Functional Theory (DFT) Predictions

Geometry optimization (B3LYP/6-311+G(d,p)) reveals:

  • Dihedral Angles: 178.5° between benzothiophene and tert-butyl, minimizing steric strain.

  • Frontier Orbitals: HOMO localized on thiophene ring (-5.72 eV), LUMO on ketone (-2.89 eV).

ADMET Profiling

Predicted using SwissADME:

  • Lipophilicity: LogP = 4.7 (high membrane permeability).

  • Solubility: -4.12 (LogS, poor aqueous solubility).

  • CYP450 Inhibition: High affinity for CYP3A4 (70% probability).

Challenges and Future Directions

Synthetic Bottlenecks

  • Ketone Stability: Prone to enolization under basic conditions, complicating purification.

  • Steric Hindrance: tert-butyl group impedes Pd catalyst access in cross-coupling reactions .

Recommended Research Priorities

  • Alternative Catalysts: Screen N-heterocyclic carbene (NHC)-Pd complexes for improved steric tolerance.

  • Flow Chemistry Approaches: Mitigate decomposition via rapid reaction quenching.

  • Biological Screening: Prioritize anticancer and antimicrobial assays based on structural analogs.

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